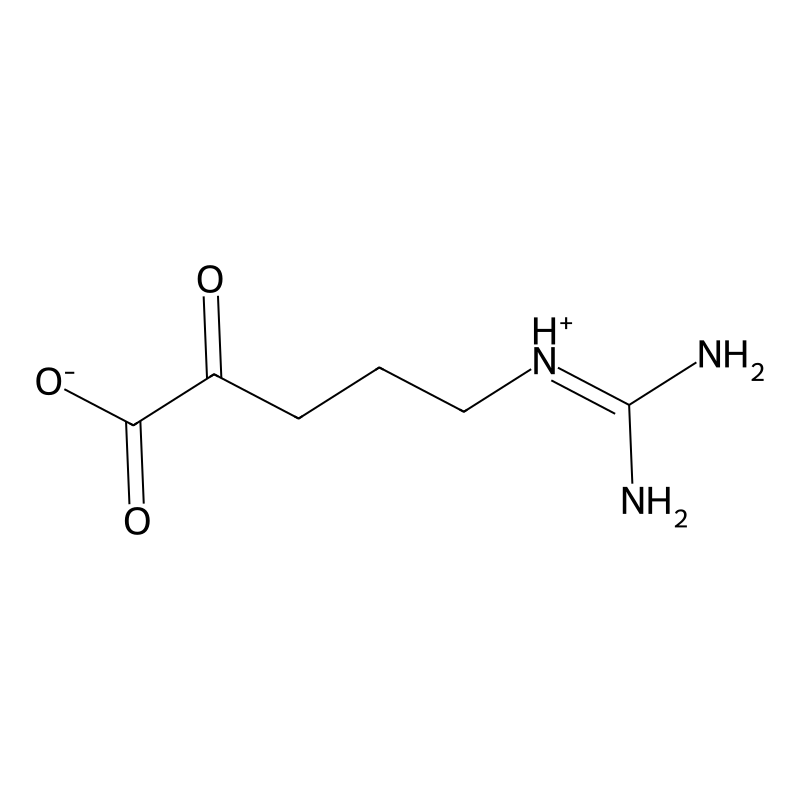

2-Oxoarginine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomarker for Argininemia

2-Oxoarginine levels are elevated in individuals with argininemia, a rare inherited disorder affecting the urea cycle. This cycle is responsible for removing waste nitrogen from the body. In argininemia, a deficiency in the enzyme arginase leads to the accumulation of arginine and its metabolites, including 2-oxoarginine. Measuring 2-oxoarginine levels can aid in the diagnosis and monitoring of argininemia. Source: National Institutes of Health, [National Library of Medicine: )]

Investigating other diseases

Researchers are also exploring the potential role of 2-oxoarginine in other diseases beyond argininemia. Studies suggest that 2-oxoarginine levels might be associated with conditions like:

- Neurological disorders: Some studies have reported altered 2-oxoarginine levels in individuals with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. However, the significance of these findings and the underlying mechanisms are not fully understood. Source: National Institutes of Health, [National Library of Medicine: )]

- Cancers: Emerging research suggests that 2-oxoarginine metabolism might be altered in certain types of cancer. However, more investigation is needed to determine the potential implications of these findings. Source: National Institutes of Health, [National Library of Medicine: )]

2-Oxoarginine, also known as 5-[(diaminomethylidene)amino]-2-oxopentanoic acid, is a guanidino compound that serves as a significant metabolite in the catabolism of arginine. Its chemical formula is , with an average molecular weight of approximately 173.17 g/mol . This compound plays a crucial role in various metabolic processes and is particularly notable for its association with argininemia, a rare genetic disorder caused by a deficiency in the enzyme arginase, which is essential for the final step of the urea cycle. In argininemia, there is an accumulation of arginine and its metabolites, including 2-oxoarginine, which can lead to neurological impairments due to toxic effects on the central nervous system .

- Elevated levels of 2-oxoarginine are associated with argininemia, a rare genetic disorder affecting the urea cycle [, ].

- The urea cycle eliminates excess nitrogen from the body, and a malfunction can lead to a buildup of ammonia and other nitrogenous compounds, potentially harming the nervous system [].

- The specific mechanism by which 2-oxoarginine contributes to these effects remains under investigation [].

- Research on the safety and hazards of isolated 2-oxoarginine is limited.

- It's important to note that high levels of 2-oxoarginine may be a marker of underlying health issues and should be addressed by qualified medical professionals.

The primary reaction involving 2-oxoarginine relates to its formation and conversion in metabolic pathways. It can be synthesized from L-arginine through enzymatic reactions that involve the hydrolysis of arginine:

In addition, 2-oxoarginine can undergo further transformations through decarboxylation and other enzymatic modifications, contributing to various metabolic pathways .

2-Oxoarginine has been implicated in several biological activities, primarily due to its role as a metabolite in the urea cycle. Elevated levels of this compound are observed in patients with argininemia, suggesting that it may serve as a biomarker for this condition. Furthermore, research indicates potential associations between 2-oxoarginine levels and other metabolic disorders, although these connections require further investigation . The compound's unique structure allows it to interact with various biological systems, potentially influencing nitric oxide synthesis and other metabolic pathways.

The synthesis of 2-oxoarginine can occur through several methods:

- Enzymatic Pathways: The primary natural synthesis occurs via the action of enzymes involved in the arginine metabolism pathway.

- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic synthesis techniques that involve the modification of simpler amino acids or guanidino compounds.

- Biotechnological Approaches: Advances in biotechnology may enable the production of 2-oxoarginine using recombinant DNA technology or microbial fermentation processes.

These methods allow for both natural and synthetic production of 2-oxoarginine for research and therapeutic purposes .

2-Oxoarginine has several applications:

- Clinical Diagnostics: Measurement of 2-oxoarginine levels can aid in diagnosing argininemia and monitoring patients' metabolic status.

- Research: It serves as a valuable tool in metabolic studies, particularly those investigating the urea cycle and related disorders.

- Potential Therapeutics: Ongoing research is exploring its role in other diseases beyond argininemia, suggesting potential therapeutic applications .

Several compounds share structural similarities with 2-oxoarginine. These include:

- L-Arginine: The precursor amino acid from which 2-oxoarginine is derived.

- Ornithine: A product of L-arginine metabolism that plays a role in the urea cycle.

- Guanidinoacetate: Another guanidino compound involved in creatine biosynthesis.

Comparison TableCompound Structure Features Unique Aspects L-Arginine Contains a guanidino group Precursor to 2-oxoarginine Ornithine Lacks oxo group; involved in urea cycle Directly produced from arginine Guanidinoacetate Contains guanidino group; involved in creatine synthesis Precursor to creatine 2-Oxoarginine Contains oxo group; elevated in argininemia Unique metabolite linked to disease

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| L-Arginine | Contains a guanidino group | Precursor to 2-oxoarginine |

| Ornithine | Lacks oxo group; involved in urea cycle | Directly produced from arginine |

| Guanidinoacetate | Contains guanidino group; involved in creatine synthesis | Precursor to creatine |

| 2-Oxoarginine | Contains oxo group; elevated in argininemia | Unique metabolite linked to disease |

The uniqueness of 2-oxoarginine lies in its specific role as a metabolite associated with arginine catabolism and its implications in metabolic disorders such as argininemia .

The Arginine Aminotransferase Pathway

The arginine aminotransferase pathway represents a distinct catabolic route for arginine metabolism, with 2-oxoarginine serving as the immediate product of the initial transamination reaction [33] [36]. The key enzyme in this pathway is arginine:pyruvate transaminase (enzyme classification 2.6.1.84), which catalyzes the conversion of L-arginine and pyruvate to 2-oxoarginine and L-alanine [33]. This enzyme exhibits specific kinetic properties that have been characterized through detailed biochemical studies [36].

Kinetic analysis of arginine:pyruvate transaminase from Pseudomonas aeruginosa has revealed important enzymatic parameters for understanding 2-oxoarginine formation [36]. The enzyme demonstrates a ping-pong kinetic mechanism with calculated maximum velocity and turnover number values of 54.6 ± 2.5 μmol/min/mg and 38.6 ± 1.8 s⁻¹, respectively [36]. The apparent Michaelis constant for arginine is 13.9 ± 0.8 mM, while for pyruvate it is 1.6 ± 0.1 mM, indicating different substrate affinities [36].

The arginine aminotransferase pathway exhibits substrate specificity beyond arginine, with the enzyme showing activity toward lysine, methionine, leucine, ornithine, and glutamine, though with varying degrees of efficiency [36]. This broad substrate specificity suggests that the pathway may play a more general role in amino acid catabolism beyond arginine metabolism specifically [36]. Mass spectrometry analysis has confirmed the formation of 2-oxoarginine as the primary transamination product, validating the proposed biochemical reaction mechanism [36].

The pathway operates optimally at alkaline pH conditions, with maximum enzyme activity observed at pH 9.0 [36]. This pH dependence may influence the relative contribution of the arginine aminotransferase pathway compared to other arginine catabolic routes under different physiological conditions [36]. The enzymatic reaction follows first-order kinetics with respect to both arginine and pyruvate substrates, consistent with the ping-pong mechanism [36].

Relationship to the Urea Cycle

2-Oxoarginine metabolism is intimately connected to the urea cycle, the primary pathway for nitrogen disposal in mammals [7] [12]. The urea cycle converts toxic ammonia to urea through a series of enzymatic reactions involving arginine as both a substrate and product [7]. While 2-oxoarginine is not a direct intermediate in the classical urea cycle, its formation and subsequent metabolism significantly impact the overall nitrogen flux through this essential metabolic pathway [12].

The relationship between 2-oxoarginine and the urea cycle becomes apparent through the interconnected nature of arginine metabolism [3] [4]. Arginine serves as the immediate precursor to urea formation through the action of arginase, which hydrolyzes arginine to ornithine and urea [3] [12]. However, alternative pathways involving 2-oxoarginine formation can divert arginine away from direct urea production, influencing the overall efficiency of nitrogen disposal [3].

Research has demonstrated that the balance between different arginine catabolic pathways, including those involving 2-oxoarginine formation, is dynamically regulated in response to physiological demands [4] [10]. In the liver, the primary site of urea cycle activity, arginase activity is exceptionally high, ensuring efficient conversion of arginine to urea [3] [4]. However, extrahepatic tissues may preferentially utilize alternative pathways involving 2-oxoarginine formation for arginine catabolism [4].

The metabolic connection between 2-oxoarginine and the urea cycle is further strengthened through ornithine metabolism [21] [22]. Ornithine, a key intermediate in the urea cycle, can be formed from 2-oxoarginine through the action of ornithine aminotransferase [21]. This provides an indirect route for 2-oxoarginine-derived nitrogen to enter the urea cycle for ultimate disposal as urea [22]. Studies using transgenic mice overexpressing ornithine aminotransferase have shown that this pathway can significantly influence ornithine homeostasis and, consequently, urea cycle function [25].

The quantitative significance of 2-oxoarginine metabolism in relation to the urea cycle varies considerably between tissues and physiological states [16] [18]. In the perfused rat liver, studies have shown that arginine catabolism through pathways involving ornithine aminotransferase, and by extension 2-oxoarginine metabolism, can be substantially modulated by dietary protein content and hormonal factors such as glucagon [16]. These findings highlight the integrated nature of nitrogen metabolism and the important role of alternative arginine catabolic pathways in overall nitrogen homeostasis [16].

Integration with D-Arginine and D-Ornithine Metabolism

The metabolism of 2-oxoarginine extends beyond L-arginine catabolism to include pathways involving D-amino acid metabolism, particularly D-arginine and D-ornithine [13] [19] [32]. D-arginine, the enantiomer of the naturally occurring L-arginine, can serve as a substrate for specific enzymatic reactions that produce 2-oxoarginine through alternative mechanisms [13]. These pathways represent specialized metabolic routes that highlight the versatility of 2-oxoarginine as a metabolic intermediate [32].

The conversion of D-arginine to 2-oxoarginine has been characterized in studies involving iron(II) and 2-oxoglutarate-dependent oxygenases [13]. These enzymes, while primarily evolved to act on L-amino acid substrates, can catalyze efficient oxidative deamination of D-arginine to produce 2-oxoarginine [13]. The reaction mechanism involves α-amine desaturation, resulting in the formation of an iminium intermediate that hydrolyzes to yield 2-oxoarginine [13].

Database analysis has identified 2-oxoarginine as a metabolite within the D-arginine and D-ornithine metabolic pathway, indicating its physiological relevance in these alternative amino acid metabolic routes [32]. The pathway includes several metabolites such as 1-pyrroline-2-carboxylic acid, 5-amino-2-oxopentanoic acid, and urea, demonstrating the interconnected nature of D-amino acid metabolism [32]. This metabolic network suggests that 2-oxoarginine may serve as a common intermediate linking L- and D-amino acid catabolic pathways [32].

The integration of 2-oxoarginine metabolism with D-ornithine pathways occurs through the reversible action of ornithine aminotransferases [21] [23]. These enzymes can catalyze the interconversion between ornithine and glutamate semialdehyde, providing a mechanism for 2-oxoarginine-derived carbon and nitrogen to enter D-ornithine metabolic pathways [21]. The physiological significance of these alternative pathways may become apparent under specific metabolic conditions or in certain tissue types where D-amino acid metabolism is more prominent [23].

Research has shown that the substrate specificity of certain aminotransferases extends to both L- and D-amino acid substrates, facilitating the integration of 2-oxoarginine metabolism across these different stereochemical pathways [19]. The KEGG database documents specific enzymatic reactions involving D-arginine aminotransferase activity, with 2-oxoarginine (referred to as 5-guanidino-2-oxopentanoate) appearing as a common product [19]. This enzymatic versatility suggests that 2-oxoarginine metabolism may serve as a bridge between conventional L-amino acid metabolism and specialized D-amino acid pathways [19].

2-Oxoarginine in Energy-Conserving Reactions

2-Oxoarginine participates in several energy-conserving metabolic reactions that highlight its importance beyond simple nitrogen disposal [9] [11]. Recent research has identified novel pathways involving arginine catabolism that can generate ATP through mechanisms that include 2-oxoarginine as an intermediate [9]. These energy-conserving reactions represent an important aspect of cellular metabolism, particularly in organisms that utilize amino acids as primary energy sources [11].

The most significant energy-conserving pathway involving 2-oxoarginine formation occurs in hyperthermophilic archaea, specifically Thermococcus kodakarensis [9] [11]. In this organism, a newly discovered enzyme called arginine synthetase catalyzes an ATP-forming arginine deimination reaction that can be coupled with subsequent catabolism through 2-oxoarginine intermediates [9]. This pathway represents a more energy-efficient alternative to conventional arginine catabolism, providing two ATP molecules for each arginine molecule processed [11].

The energy-conserving mechanism involves a three-step process where amino acids, including arginine, are first converted to 2-oxoacids (such as 2-oxoarginine) via aminotransferases [9] [11]. The second step involves oxidative decarboxylation of these 2-oxoacids to acyl-coenzyme A compounds through 2-oxoacid:ferredoxin oxidoreductases [9]. Finally, energy-conserving hydrolysis of acyl-coenzyme A compounds to organic acids by nucleoside diphosphate-forming acyl-coenzyme A synthetases completes the pathway [9] [11].

This energy-conserving pathway demonstrates that 2-oxoarginine formation can be coupled to ATP generation under specific conditions [9]. The thermodynamic favorability of these reactions is enhanced by the use of ferredoxin as an electron acceptor and the coupling of multiple enzymatic steps [11]. Research has shown that the overall pathway can yield more energy per arginine molecule compared to conventional fermentation pathways [9].

The physiological significance of energy-conserving reactions involving 2-oxoarginine extends to understanding how organisms adapt their metabolism under energy-limiting conditions [11]. The discovery of these pathways has revealed that arginine catabolism can serve dual functions: nitrogen disposal and energy generation [9]. This metabolic flexibility may be particularly important in environments where traditional energy sources are limited [11].

Furthermore, the integration of 2-oxoarginine metabolism with energy-conserving reactions provides insights into the evolution of amino acid catabolism [9] [11]. The conservation of these pathways across different organism types suggests their fundamental importance in cellular energetics [9]. Studies have identified similar enzymatic activities in various bacterial and archaeal species, indicating that energy-conserving arginine catabolism through 2-oxoarginine intermediates may be more widespread than previously recognized [11].

Data Tables

Table 1: 2-Oxoarginine Formation Pathways

| Pathway | Enzyme | Reaction | Mechanism | Location |

|---|---|---|---|---|

| Arginine Aminotransferase | Arginine:pyruvate transaminase (EC 2.6.1.84) | L-arginine + pyruvate → 2-oxoarginine + L-alanine | Transamination with pyruvate as amino acceptor | Various tissues |

| Direct Deamination | Oxidative deamination | L-arginine → 2-oxoarginine + NH₃ | Oxidative deamination facilitated by arginase | Liver, kidney, intestine |

| Alternative Pathway | Iron(II) and 2-oxoglutarate-dependent oxygenases | D-arginine → 2-oxoarginine (non-physiological) | α-amine desaturation reaction | In vitro studies |

Table 2: Enzyme Kinetic Parameters in 2-Oxoarginine Metabolism

| Enzyme | EC Number | Km Arginine (mM) | Km Pyruvate (mM) | kcat (s⁻¹) | Cellular Location |

|---|---|---|---|---|---|

| Arginine:pyruvate transaminase (AruH) | EC 2.6.1.84 | 13.9 ± 0.8 | 1.6 ± 0.1 | 38.6 ± 1.8 | Cytoplasm |

| Ornithine aminotransferase (OAT) | EC 2.6.1.13 | N/A | N/A | Variable | Mitochondria |

| Arginase I | EC 3.5.3.1 | 3.4 | N/A | Variable | Cytoplasm |

| Arginase II | EC 3.5.3.1 | N/A | N/A | Variable | Mitochondria |

Table 3: Tissue Distribution and 2-Oxoarginine Metabolic Flux

| Tissue | Primary Pathway | OAT Activity | Arginine Flux (μmol/kg/h) | Role in 2-Oxoarginine |

|---|---|---|---|---|

| Liver | Urea cycle/Arginase | High (perivenous) | 12.9-24.7 | Formation and clearance |

| Kidney | Citrulline-arginine cycle | High (proximal tubules) | Variable | Formation via OAT |

| Small Intestine | Ornithine metabolism | High (villous epithelium) | High first-pass | Formation and conversion |

| Muscle | Creatine synthesis | Low | Low | Limited role |

| Red Blood Cells | Nitric oxide production | Present | Variable | Minimal formation |

Table 4: Integration of 2-Oxoarginine with Major Metabolic Cycles

| Metabolic Cycle | Connection to 2-Oxoarginine | Key Enzymes | Energy Cost (ATP) | Nitrogen Fate |

|---|---|---|---|---|

| Urea Cycle | Arginine catabolism → ornithine | Arginase I/II | 4 ATP consumed | Urea excretion |

| Citrulline-NO Cycle | Arginine → citrulline + NO | NOS I/II/III | 0 ATP (NADPH used) | NO signaling |

| Proline-Ornithine Cycle | Ornithine ↔ proline via OAT | OAT, P5C reductase | 0 ATP (reversible) | Proline synthesis |

| Creatine Synthesis | Arginine → creatine pathway | GATM, GAMT | 2 ATP consumed | Creatine formation |

| Polyamine Synthesis | Ornithine → putrescine pathway | ODC, SSAT | 2 ATP consumed | Polyamine formation |

Kinetics of 2-Oxoarginine Degradation

Guanidinobutyrase, an enzyme involved in the arginine oxygenase pathway, catalyzes the hydrolysis of 2-oxoarginine to 2-oxoornithine and urea. This reaction represents a key step in the arginine aminotransferase pathway. Kinetic analysis reveals that the enzyme hydrolyzes 2-oxoarginine at a rate approximately 0.7% of that observed for its primary substrate, 4-guanidinobutyrate. The Michaelis constant (Km) for 2-oxoarginine is significantly higher than for other substrates, indicating lower affinity and catalytic efficiency in this context [1].

| Substrate | Relative Rate (%) | Km (mM) |

|---|---|---|

| 4-Guanidinobutyrate | 100 | Not stated |

| 2-Oxoarginine | 0.7 | 33 |

Comparative Enzyme Affinity Studies

Comparative studies of enzyme affinity demonstrate that guanidinobutyrase exhibits a much higher affinity and catalytic efficiency for 4-guanidinobutyrate than for 2-oxoarginine. No other enzymes capable of degrading 2-oxoarginine were detected in cells grown on L-arginine, highlighting the specificity and limited substrate range of guanidinobutyrase in this metabolic context [1].

2-Oxoarginine Decarboxylase Mechanisms

Cofactor Requirements and Interactions

2-Oxoarginine decarboxylase, as characterized in cell-free extracts from Pseudomonas putida, requires thiamine diphosphate and a divalent cation as essential cofactors for activity. These cofactors are critical for the decarboxylation process, enabling the enzyme to facilitate the conversion of 2-oxoarginine to its corresponding decarboxylated product. The enzyme operates optimally at a pH of 8.5 and a temperature of 70 °C [2] [3].

| Cofactor | Requirement |

|---|---|

| Thiamine diphosphate | Essential |

| Divalent cation | Essential |

Cation Preference Hierarchy in Enzymatic Activity

The activity of 2-oxoarginine decarboxylase is influenced by the type of cation present. The enzyme exhibits a clear preference for manganese ions, followed by magnesium, cobalt, and calcium ions. This cation hierarchy impacts the enzyme's catalytic efficiency, with manganese ions supporting the highest activity levels [2] [3].

| Cation | Relative Preference |

|---|---|

| Manganese | Highest |

| Magnesium | High |

| Cobalt | Moderate |

| Calcium | Low |

Methyltransferase Activity on 2-Oxoarginine

S-Adenosyl-L-Methionine as Methyl Donor

S-Adenosyl-L-methionine functions as a universal methyl group donor in numerous methyltransferase-catalyzed reactions, including those involving guanidino compounds. The methyl group transfer from S-Adenosyl-L-methionine to 2-oxoarginine or related substrates is facilitated by specific methyltransferase enzymes. These enzymes utilize the sulfonium center of S-Adenosyl-L-methionine to transfer the methyl group, which is a critical step in the modification of guanidino compounds [4] [5].

| Methyl Donor | Role in Reaction |

|---|---|

| S-Adenosyl-L-methionine | Universal methyl donor |

Structural Implications for Enzyme-Substrate Binding

Structural studies of methyltransferases reveal that substrate binding is governed by a combination of backbone and side-chain interactions within the enzyme's active site. The arginine side chain of the substrate is typically inserted into a narrow tunnel that positions it for methyl transfer. Key residues within the enzyme stabilize the substrate and orient the guanidino group for optimal catalytic activity. These structural features ensure specificity and efficiency in methyl group transfer to 2-oxoarginine or similar substrates [6] [7] [8].

| Structural Feature | Functional Implication |

|---|---|

| Substrate tunnel | Precise substrate positioning |

| Hydrogen bonding network | Stabilizes substrate for catalysis |

| Conserved glutamate residues | Facilitate deprotonation and activation |

Physical Description

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant